molecular formula C13H11ClN2O4S B11322218 4-Methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

4-Methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11322218
M. Wt: 326.76 g/mol
InChI Key: LQOGWLHIVUQIQI-UHFFFAOYSA-N
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Description

4-Methylphenyl 5-Chloro-2-Methanesulfonylpyrimidine-4-Carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methanesulfonyl group, a carboxylate group, and a 4-methylphenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 5-Chloro-2-Methanesulfonylpyrimidine-4-Carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the methanesulfonyl and carboxylate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis can enhance reaction rates and improve overall efficiency . Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 5-Chloro-2-Methanesulfonylpyrimidine-4-Carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Methylphenyl 5-Chloro-2-Methanesulfonylpyrimidine-4-Carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylphenyl 5-Chloro-2-Methanesulfonylpyrimidine-4-Carboxylate involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the carboxylate group may participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenyl 5-Chloro-2-Methanesulfonylpyrimidine: Lacks the carboxylate group, resulting in different chemical properties and reactivity.

    5-Chloro-2-Methanesulfonylpyrimidine-4-Carboxylate:

Uniqueness

4-Methylphenyl 5-Chloro-2-Methanesulfonylpyrimidine-4-Carboxylate stands out due to the combination of its functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C13H11ClN2O4S

Molecular Weight

326.76 g/mol

IUPAC Name

(4-methylphenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C13H11ClN2O4S/c1-8-3-5-9(6-4-8)20-12(17)11-10(14)7-15-13(16-11)21(2,18)19/h3-7H,1-2H3

InChI Key

LQOGWLHIVUQIQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C

Origin of Product

United States

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